molecular formula C10H16Cl2N2O2S B1430109 Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride CAS No. 1351581-48-0

Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride

Cat. No.: B1430109
CAS No.: 1351581-48-0
M. Wt: 299.22 g/mol
InChI Key: PXPGLFANTBAYAC-UHFFFAOYSA-N
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Description

Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride (CAS Number 1351581-48-0) is a high-purity chemical compound with a molecular formula of C 10 H 16 Cl 2 N 2 O 2 S and a molecular weight of 299.22 g/mol . This reagent features a piperazine ring, a privileged scaffold in drug discovery, linked to a thiophene-acetic acid group . The piperazine moiety is a fundamental building block present in a wide array of biologically active molecules and approved pharmaceuticals, contributing to significant pharmacokinetic and pharmacodynamic properties . The inclusion of the thienyl group further enhances its utility as a versatile intermediate for constructing diverse heterocyclic targets. As a dihydrochloride salt, the compound offers improved stability and solubility for various experimental applications. This makes it a valuable intermediate for researchers in medicinal chemistry, particularly in the synthesis and development of novel compounds for pharmacological screening . The specific stereochemistry and molecular interactions of the piperazine ring can be critical for binding to biological targets, as this scaffold is known to be involved in a range of mechanisms, including receptor agonism/antagonism . Researchers can leverage this compound to explore new chemical space in projects targeting central nervous system (CNS) disorders, pain, and other therapeutic areas . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-piperazin-1-yl-2-thiophen-2-ylacetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.2ClH/c13-10(14)9(8-2-1-7-15-8)12-5-3-11-4-6-12;;/h1-2,7,9,11H,3-6H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPGLFANTBAYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CS2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride typically involves the reaction of piperazine with 2-thiophenylacetic acid. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

    Starting Materials: Piperazine and 2-thiophenylacetic acid.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.

    Product Formation: The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride

This compound is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and material science. Its structure features a piperazine ring substituted with a thienyl group and an acetic acid moiety, giving it unique chemical properties.

Applications

  • Antimicrobial Activity: this compound has been synthesized and studied for its antimicrobial activity. Studies using fluorescence microscopy have shown that it is taken up by more than 50% of microbial cells within 30 minutes.
  • Interactions with Neurotransmitter Systems: Research indicates that this compound has potential effects on neurotransmitter systems. Key areas of investigation include:
    • Receptor binding assays to determine its affinity for various neurotransmitter receptors.
    • Functional studies to assess its effects on neurotransmitter release and uptake.
    • In vivo studies to evaluate its behavioral and neurochemical effects.
  • Synthesis and Modification: this compound is used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Typical reactions for modifying the compound include:
    • Acylation
    • Esterification
    • Amidation
  • Pharmaceutical Research: Due to its potential biological activities, this compound has garnered attention in pharmaceutical research, particularly in cancer therapy and neuropharmacology.

Methods of Application or Experimental Procedures

The study of this compound involves several experimental procedures:

  • Synthesis: The synthesis of this compound typically involves several steps to ensure sufficient purity for research and application purposes.
  • Fluorescence Microscopy: This method is used to measure the uptake of this compound into microbial cells .

Results or Outcomes

  • Antimicrobial Activity: this compound was taken up by more than 50% of microbial cells within 30 minutes, indicating its potential as an antimicrobial agent.

Reactivity

The reactivity of this compound can be attributed to the presence of the piperazine and thienyl groups.

Usage

Mechanism of Action

The mechanism of action of Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Key Substituents Molecular Weight (g/mol) Pharmacological Use Solubility
Piperazin-1-yl(2-thienyl)acetic acid 2-Thienyl, acetic acid ~350 (estimated) Research intermediate High (dihydrochloride)
Cetirizine dihydrochloride Benzhydryl, ethoxy-acetic acid 461.8 Antihistamine Freely soluble in water
4-[2-(Fmoc-amino)ethyl]-piperazineacetic acid Fmoc-ethylamino, acetic acid ~500 (estimated) Peptide synthesis Soluble in DMSO
Cetirizine ethyl ester dihydrochloride Benzhydryl, ethoxy-ethyl ester 476.3 Metabolite/impurity Moderate lipophilicity

Research Findings and Implications

  • Metabolism : Thiophene rings are prone to oxidative metabolism, which could shorten half-life compared to cetirizine’s benzhydryl group .
  • Synthetic Utility : The compound’s dihydrochloride form and acetic acid moiety make it a versatile intermediate for further derivatization, akin to cetirizine-related impurities .

Biological Activity

Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride, a compound with the molecular formula C10H16Cl2N2O2S, has garnered attention for its diverse biological activities. This article delves into its interactions with various biological systems, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a thienyl group and an acetic acid moiety. Its systematic name is 2-(piperazin-1-yl)-2-(thiophen-2-yl)acetic acid dihydrochloride, and it has a molecular weight of approximately 299.22 g/mol. The presence of both the piperazine and thienyl groups contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study utilizing fluorescence microscopy demonstrated that over 50% of microbial cells took up the compound within 30 minutes, indicating its potential effectiveness in targeting microbial pathogens.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa10 µg/mL
Listeria monocytogenes12 µg/mL

This table illustrates the varying degrees of effectiveness against different bacterial strains, with Pseudomonas aeruginosa showing notable susceptibility.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, cytotoxicity assays revealed significant reductions in cell viability in human lung adenocarcinoma (A549) and colon cancer (HT29) cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Adenocarcinoma)25
HT29 (Colon Cancer)30
MRC-5 (Normal Fibroblasts)>100

The IC50 values indicate that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, suggesting a favorable therapeutic index.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to various receptors or enzymes, modulating their activity. This interaction can lead to inhibition of cell proliferation in cancer cells and disruption of microbial cell integrity in pathogens.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit biological activity. Below is a comparative analysis:

Table 3: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(Piperazin-1-yl)acetic acid dihydrochlorideLacks thienyl substitutionPrimarily studied for anxiety
Piperazin-1-yl(thiophen-3-yl)acetic acidDifferent thiophenic substitutionPotential differences in receptor binding
ThienylacetamideContains thienyl but lacks piperazineFocused on antimicrobial properties

This table highlights how the unique arrangement of functional groups in this compound may confer distinct biological activities compared to similar compounds.

Q & A

Q. What are the recommended analytical techniques for determining the purity and stability of Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride in research settings?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. Monitor at 230 nm for optimal detection of the compound and potential impurities .
  • LC-MS/MS: For trace impurity profiling, employ electrospray ionization (ESI) in positive ion mode with a mass range of 50–600 m/z. This method is critical for identifying degradation products and process-related impurities .
  • Karl Fischer Titration: Determine water content to assess hygroscopicity, as moisture can influence stability during storage .

Q. How can researchers assess the solubility profile of this compound across different solvents, and what implications does this have for experimental design?

Methodological Answer:

  • Solubility Testing: Use a shake-flask method with solvents like water, ethanol, DMSO, and acetonitrile. For aqueous solubility, prepare saturated solutions at 25°C and quantify via UV-Vis spectroscopy at λmax ≈ 260 nm .
  • Implications:
    • Aqueous solubility (>26 mg/mL) supports formulations in physiological buffers for in vitro studies .
    • Limited solubility in organic solvents (e.g., acetone) necessitates solvent optimization for synthesis or crystallization .

Q. What synthesis protocols are commonly employed for preparing this compound, and what are the critical parameters influencing yield?

Methodological Answer:

  • Two-Step Synthesis:
    • Coupling Reaction: React 2-thienylacetic acid with piperazine using carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous DMF at 0–5°C to prevent racemization .
    • Salt Formation: Treat the intermediate with HCl gas in ethanol to precipitate the dihydrochloride salt.
  • Critical Parameters:
    • Maintain pH < 2 during salt formation to ensure complete protonation .
    • Control reaction temperature to avoid thiophene ring decomposition .

Advanced Research Questions

Q. How should researchers resolve contradictory data regarding the thermal stability of this compound under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Conduct TGA at a heating rate of 10°C/min under nitrogen. Observe decomposition onset temperatures to identify degradation thresholds (e.g., >200°C suggests stability at room temperature) .
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months and analyze monthly via HPLC. Compare degradation kinetics with Arrhenius modeling to predict shelf-life under standard conditions .

Q. What methodologies are effective for identifying and quantifying process-related impurities in this compound synthesis?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acid (1M HCl), base (1M NaOH), and oxidative (3% H₂O₂) conditions. Use HPLC-PDA to track impurity profiles and identify degradation pathways .
  • Synthesis-Specific Impurities:
    • Unreacted Thienylacetic Acid: Quantify via ion-pair chromatography with sodium hexanesulfonate as the ion-pairing agent .
    • Dimerization Byproducts: Detect using high-resolution mass spectrometry (HRMS) with a Q-TOF analyzer .

Q. How can advanced spectroscopic techniques elucidate the structural conformation of this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Assign proton and carbon signals to confirm the thiophene-piperazine linkage. Key signals include δ 3.8–4.2 ppm (acetic acid protons) and δ 7.1–7.3 ppm (thiophene protons) .
  • X-Ray Crystallography: Grow single crystals via slow evaporation in ethanol/water (1:1). Resolve the crystal lattice to validate dihydrochloride salt formation and hydrogen-bonding networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride
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Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride

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